N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of sulfur, oxygen, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group.
Acylation: The acetamide moiety is introduced through an acylation reaction.
Etherification: The 4-methylphenoxy group is attached via an etherification reaction.
Final coupling: The final step involves coupling the 3-methylthiophen-2-yl group to the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide: shares structural similarities with other sulfone-containing compounds and acetamides.
Methyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylate: is another compound with a similar sulfur-containing ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H23NO4S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23NO4S2/c1-14-3-5-17(6-4-14)24-12-19(21)20(11-18-15(2)7-9-25-18)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3 |
InChI Key |
YGRGYXIBRVEZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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